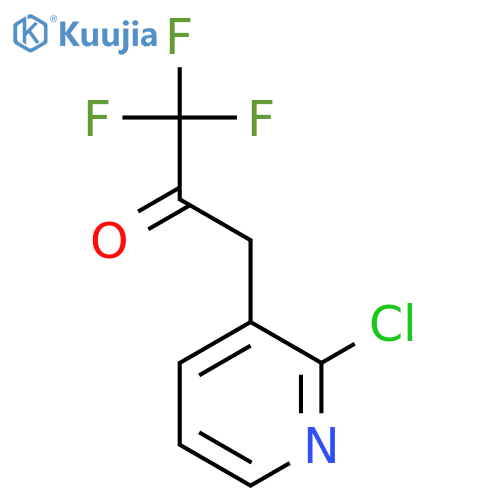Cas no 2228982-92-9 (3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)

3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
- EN300-1948290
- 2228982-92-9
-
- インチ: 1S/C8H5ClF3NO/c9-7-5(2-1-3-13-7)4-6(14)8(10,11)12/h1-3H,4H2
- InChIKey: XIAKZXNZOULKFN-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)CC(C(F)(F)F)=O
計算された属性
- 精确分子量: 223.0011760g/mol
- 同位素质量: 223.0011760g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- XLogP3: 2.6
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1948290-0.5g |
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one |
2228982-92-9 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1948290-2.5g |
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one |
2228982-92-9 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1948290-5g |
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one |
2228982-92-9 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1948290-0.1g |
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one |
2228982-92-9 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1948290-5.0g |
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one |
2228982-92-9 | 5g |
$2858.0 | 2023-05-31 | ||
| Enamine | EN300-1948290-10g |
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one |
2228982-92-9 | 10g |
$4236.0 | 2023-09-17 | ||
| Enamine | EN300-1948290-0.25g |
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one |
2228982-92-9 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1948290-1.0g |
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one |
2228982-92-9 | 1g |
$986.0 | 2023-05-31 | ||
| Enamine | EN300-1948290-0.05g |
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one |
2228982-92-9 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1948290-10.0g |
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one |
2228982-92-9 | 10g |
$4236.0 | 2023-05-31 |
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-oneに関する追加情報
Introduction to 3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one (CAS No. 2228982-92-9)
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2228982-92-9, represents a class of molecules that exhibit promising biological activities due to the presence of both chloro and trifluoromethyl substituents. These functional groups enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further development in drug discovery.
The structural framework of 3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one consists of a pyridine ring substituted at the 2-position with a chloro group and at the 3-position with a trifluoromethyl-substituted propionone moiety. This unique arrangement of atoms imparts distinct electronic and steric properties that are critical for its interaction with biological targets. The pyridine core is a well-known pharmacophore in medicinal chemistry, frequently found in active pharmaceutical ingredients (APIs) due to its ability to form hydrogen bonds and coordinate with metal ions.
In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced bioavailability, improved pharmacokinetic profiles, and increased binding affinity to biological receptors. The introduction of fluorine atoms into molecular structures can lead to significant changes in their chemical properties, including reduced metabolic clearance and increased resistance to enzymatic degradation. This makes fluorinated compounds particularly valuable in the development of drugs that require prolonged therapeutic effects.
3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one has been investigated for its potential applications in various therapeutic areas. One of the most compelling areas of research is its use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these diseases.
Recent studies have demonstrated that 3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one exhibits inhibitory activity against certain tyrosine kinases. The chloro and trifluoromethyl groups are believed to contribute to this activity by interacting with key residues in the kinase active site. Additionally, the fluorine atoms can enhance the compound's ability to cross the blood-brain barrier, potentially expanding its therapeutic applications to neurological disorders.
The synthesis of 3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by trifluoromethylation at the propionone position. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to improve efficiency and selectivity.
One of the challenges associated with fluorinated compounds is their potential toxicity profile. While fluorine atoms can enhance drug efficacy, they can also introduce metabolic liabilities if not properly positioned within the molecular structure. Researchers must carefully balance the presence of fluorine substituents with other functional groups to maximize therapeutic benefits while minimizing adverse effects.
In conclusion,3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one (CAS No. 2228982-92-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further development as a kinase inhibitor or other therapeutic agents. As our understanding of fluorinated chemistry continues to evolve, compounds like this are likely to play an increasingly important role in drug discovery and development.
2228982-92-9 (3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one) Related Products
- 773108-11-5(4-acetamido-3-(trifluoromethyl)benzoic acid)
- 2228506-26-9(3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid)
- 1806766-51-7(Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate)
- 55455-43-1(Carbonochloridic acid, 2-(1-methylethoxy)ethyl ester)
- 178181-74-3(L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester)
- 1005307-70-9(2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide)
- 1556927-65-1(3-amino-1-(1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one)
- 1311315-19-1(dihydrochloride)
- 2171596-27-1(tert-butyl 3-(1-amino-2-methylcyclopropyl)-3-hydroxypyrrolidine-1-carboxylate)
- 1005243-26-4(3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one)




